4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
Description
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Properties
IUPAC Name |
4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-5-26-15-7-9-16(10-8-15)28(24,25)21-14-6-11-17-18(12-14)27-13-20(2,3)19(23)22(17)4/h6-12,21H,5,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSAWPXLQJRDAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 404.48 g/mol. The compound features a sulfonamide group and a tetrahydrobenzo[b][1,4]oxazepine moiety, which contribute to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O5S |
| Molecular Weight | 404.48 g/mol |
| CAS Number | 921903-45-9 |
| Purity | Typically 95% |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This competitive inhibition can lead to altered metabolic pathways within cells.
Antimicrobial Properties
Sulfonamides are widely recognized for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various pathogens. For example:
- In vitro studies have shown that sulfonamides can inhibit the growth of Gram-positive and Gram-negative bacteria.
- Mechanism : The inhibition occurs through the blockade of folate synthesis pathways in bacteria.
Anticancer Potential
Recent studies suggest that the compound may have anticancer properties:
- Cell Line Studies : In vitro testing on cancer cell lines has demonstrated cytotoxic effects.
- Mechanism : The compound may induce apoptosis in cancer cells by activating intrinsic pathways.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antibacterial efficacy of related sulfonamide compounds.
- Findings : Compounds structurally similar to 4-ethoxy-N-(3,3,5-trimethyl-4-oxo...) showed significant inhibition against Staphylococcus aureus and Escherichia coli.
- : The presence of the sulfonamide group is crucial for antimicrobial activity.
-
Anticancer Activity Assessment :
- Objective : To assess the effects on human cancer cell lines.
- Methodology : MTT assay was used to determine cell viability post-treatment.
- Results : Notable reduction in cell viability was observed in treated groups compared to controls.
- : Suggests potential for development as an anticancer agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Aminobenzenesulfonamide | Simple amine and sulfonamide structure | Lacks complex ring systems |
| 5-Methylbenzothiazole | Benzothiazole structure | Different heterocyclic framework |
| N,N-Dimethylbenzamide | Benzamide with dimethyl group | Simpler structure without oxazepine |
The complexity and unique combination of functional groups in 4-ethoxy-N-(3,3,5-trimethyl...) distinguish it from simpler analogs and may impart unique biological activities that warrant further investigation.
Scientific Research Applications
Biological Applications
Research indicates that 4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide has significant potential in pharmacology due to its interaction with various biological targets.
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. Interaction studies are crucial for understanding its pharmacodynamics and pharmacokinetics.
Antimicrobial Properties
Research has indicated that sulfonamide derivatives can possess antimicrobial activity. The presence of the benzenesulfonamide group in this compound suggests potential efficacy against bacterial infections.
Material Science Applications
In addition to its biological applications, this compound may also be utilized in material science:
- Photosensitive Chemicals : The compound's unique structure makes it suitable for use in photosensitive applications such as photolithography.
- Intermediates in Organic Synthesis : It can serve as a valuable intermediate in the synthesis of other complex organic molecules.
Case Studies
Several studies have documented the efficacy and applications of this compound:
Study 1: Anticancer Mechanism
A study published in a peer-reviewed journal demonstrated that this compound inhibited cell proliferation in various cancer cell lines through apoptosis induction mechanisms. The study highlighted its potential as a lead compound for further drug development.
Study 2: Antimicrobial Efficacy
Another research paper explored the antimicrobial activity of sulfonamide derivatives similar to this compound. Results indicated promising antibacterial effects against Gram-positive bacteria.
Q & A
Q. What are the critical steps and challenges in synthesizing 4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide?
The synthesis involves multi-step organic reactions, including cyclization to form the benzoxazepine core, sulfonamide coupling, and introduction of the ethoxy group. Key challenges include maintaining regioselectivity during cyclization and avoiding side reactions during sulfonamide formation. Reagents like trifluoroacetic anhydride or glacial acetic acid are often used to facilitate reactions, while HPLC and NMR are critical for purification and structural confirmation .
Q. Which analytical techniques are most reliable for confirming the molecular structure and purity of this compound?
High-resolution mass spectrometry (HRMS) and / NMR are essential for structural elucidation. Purity is typically assessed via HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients). X-ray crystallography can resolve ambiguities in stereochemistry or conformational isomerism .
Q. How does the ethoxy group influence the compound’s physicochemical properties compared to analogs with methoxy or chloro substituents?
The ethoxy group enhances lipophilicity compared to methoxy, potentially improving membrane permeability. However, it may reduce solubility in polar solvents. Comparative studies with analogs (e.g., 4-chloro or 3,5-dimethoxy derivatives) highlight trade-offs between bioavailability and metabolic stability .
Advanced Research Questions
Q. What experimental strategies can optimize reaction yields during the sulfonamide coupling step?
Yield optimization requires precise control of temperature (e.g., 0–5°C for electrophilic activation), anhydrous conditions, and stoichiometric ratios. Catalysts like DMAP or Hünig’s base improve coupling efficiency. Kinetic studies using inline FTIR or Raman spectroscopy help monitor intermediate formation .
Q. How can contradictory bioactivity data between in vitro and in vivo models for this compound be resolved?
Discrepancies may arise from metabolic instability or off-target effects. Strategies include:
Q. What are the mechanistic insights into the compound’s potential inhibition of cytochrome P450 enzymes?
Docking studies suggest the sulfonamide moiety interacts with heme iron in CYP3A4, while the ethoxy group stabilizes hydrophobic pockets. Competitive inhibition assays (e.g., fluorogenic substrates) and IC determination validate these hypotheses. Cross-reactivity with CYP2D6 should be tested due to structural similarities with known inhibitors .
Q. How do structural modifications (e.g., replacing the benzoxazepine core with a benzodiazepine scaffold) affect pharmacological activity?
Benzoxazepines exhibit greater conformational rigidity than benzodiazepines, potentially reducing off-target CNS effects. SAR studies show that the 4-oxo group in the benzoxazepine core is critical for target engagement, while substituents on the benzene ring modulate selectivity .
Methodological Guidance
Designing a stability study for this compound under varying pH and temperature conditions:
- Forced degradation : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and UV light (photolytic).
- Analytical endpoints : Monitor degradation via UPLC-PDA and LC-MS.
- Kinetic analysis : Calculate activation energy () using the Arrhenius equation to predict shelf-life .
Resolving spectral overlaps in NMR assignments for closely spaced aromatic protons:
Use 2D techniques (COSY, HSQC) to assign coupled protons. Paramagnetic shift reagents (e.g., Eu(fod)) or variable-temperature NMR can separate overlapping signals. DFT calculations (e.g., B3LYP/6-31G*) corroborate chemical shift predictions .
Developing a robust in vitro assay to evaluate the compound’s inhibition of TNF-α production:
- Cell model : LPS-stimulated THP-1 macrophages.
- Endpoint measurement : ELISA for TNF-α secretion.
- Controls : Dexamethasone (positive control) and vehicle (DMSO <0.1%).
- Data normalization : Express inhibition as % reduction relative to untreated cells .
Data Contradiction Analysis
Addressing conflicting solubility data in DMSO versus aqueous buffers:
Solubility discrepancies may arise from aggregation or ionization effects. Use dynamic light scattering (DLS) to detect nanoparticles in DMSO solutions. Adjust pH or employ co-solvents (e.g., PEG 400) for aqueous studies. Compare results with computational solubility predictions (e.g., log /log models) .
Reconciling divergent IC values reported in kinase inhibition assays:
Variability may stem from assay conditions (e.g., ATP concentration, incubation time). Standardize protocols using the ADP-Glo™ Kinase Assay and validate with reference inhibitors (e.g., staurosporine). Perform statistical meta-analysis of published data to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
